5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
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Overview
Description
5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole: is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidin-3-ylmethyl group and a methyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring in its structure could potentially influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidin-3-ylmethyl Group: This step can be achieved by reacting the thiazole derivative with a pyrrolidine derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiazole ring or the pyrrolidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or pyrrolidine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Agriculture: The compound can be used in the development of new agrochemicals, particularly those with fungicidal or insecticidal properties.
Polymer Science: The compound can be used in the synthesis of new polymers with unique mechanical or thermal properties.
Comparison with Similar Compounds
- 2-Methyl-4-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
- 5-Methyl-2-[(pyrrolidin-2-yl)methyl]-1,3-thiazole
- 5-Methyl-2-[(pyrrolidin-4-yl)methyl]-1,3-thiazole
Comparison:
- Structural Differences: The position of the pyrrolidin-ylmethyl group and the methyl group can vary, leading to differences in the chemical and biological properties of the compounds.
- Unique Properties: 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole may have unique properties, such as higher binding affinity to specific targets or improved stability, compared to similar compounds.
Properties
IUPAC Name |
5-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)4-8-2-3-10-6-8/h5,8,10H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLJKWYCIDLUKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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